molecular formula C44H32N8O9S B1255255 Bgbtsbx CAS No. 75296-16-1

Bgbtsbx

Cat. No.: B1255255
CAS No.: 75296-16-1
M. Wt: 848.8 g/mol
InChI Key: LYWNSVUNJBBQBQ-UHFFFAOYSA-N
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Description

Bgbtsbx, identified by the CAS registry number 7507-86-0, is a brominated aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol. Its IUPAC name is 2-bromo-5-methoxybenzaldehyde, featuring a benzene ring substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and an aldehyde functional group at the 1-position.

This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the coupling of bromobenzaldehyde derivatives with methyl carbonates or boron-containing reagents under conditions involving catalysts like Pd(PPh₃)₂Cl₂ . Its primary applications include serving as an intermediate in pharmaceutical synthesis and organic chemistry research, particularly in developing bioactive molecules or functional materials.

Properties

CAS No.

75296-16-1

Molecular Formula

C44H32N8O9S

Molecular Weight

848.8 g/mol

IUPAC Name

4-[[3',6'-bis[(4-carbamimidamidobenzoyl)oxy]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C44H32N8O9S/c45-41(46)49-25-9-3-23(4-10-25)38(55)58-29-14-17-33-35(20-29)60-36-21-30(59-39(56)24-5-11-26(12-6-24)50-42(47)48)15-18-34(36)44(33)32-16-13-28(19-31(32)40(57)61-44)52-43(62)51-27-7-1-22(2-8-27)37(53)54/h1-21H,(H,53,54)(H4,45,46,49)(H4,47,48,50)(H2,51,52,62)

InChI Key

LYWNSVUNJBBQBQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)OC(=O)C6=CC=C(C=C6)NC(=N)N)OC7=C4C=CC(=C7)OC(=O)C8=CC=C(C=C8)NC(=N)N)OC3=O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)OC(=O)C6=CC=C(C=C6)NC(=N)N)OC7=C4C=CC(=C7)OC(=O)C8=CC=C(C=C8)NC(=N)N)OC3=O

Synonyms

3',6'-bis(4-guanidinobenzoyloxy)-5-(N'-4-carboxyphenyl)thioureidospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one
BGBTSBX
fluorescein dieste

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Bgbtsbx belongs to a class of brominated benzaldehyde derivatives. Three structurally analogous compounds, identified in recent literature, are compared below:

Structural Analog 1: 2-Bromo-4-hydroxy-5-methoxybenzaldehyde (CAS 934239-43-7)

  • Molecular Formula : C₈H₇BrO₃
  • Key Differences: The addition of a 4-hydroxy group introduces hydrogen-bonding capacity, increasing polarity (TPSA = 66.8 Ų) and reducing lipophilicity (Log S = -2.9) compared to this compound.

Structural Analog 2: 5-(Benzyloxy)-2-bromobenzaldehyde (CAS 102071-14-5)

  • Molecular Formula : C₁₄H₁₁BrO₂
  • This analog is favored in synthetic routes requiring protective-group strategies or enhanced membrane permeability .

Structural Analog 3: 2-Bromo-5-isopropoxybenzaldehyde (CAS 102071-16-7)

  • Molecular Formula : C₁₀H₁₁BrO₂
  • Key Differences : The isopropoxy group replaces methoxy, slightly lowering polarity (TPSA = 35.5 Ų ) while maintaining comparable solubility (Log S = -2.7 ). This modification may optimize pharmacokinetic properties in drug design, balancing lipophilicity and solubility .

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